4-(4-Fluorophenyl)thiophene-2-carboxylic acid

Vue d'ensemble

Description

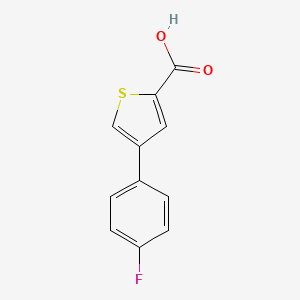

4-(4-Fluorophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7FO2S and a molecular weight of 223.25 g/mol It is characterized by the presence of a fluorophenyl group attached to a thiophene ring, which is further substituted with a carboxylic acid group

Méthodes De Préparation

The synthesis of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid typically involves the reaction of 4-fluorobenzoic acid with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 80°C, to facilitate the coupling of the fluorophenyl and thiophene moieties.

Analyse Des Réactions Chimiques

4-(4-Fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

4-(4-Fluorophenyl)thiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties.

Case Study: Synthesis of Bioactive Molecules

- Objective : To develop novel anti-inflammatory drugs.

- Method : The compound is utilized in the synthesis of various bioactive molecules through multi-step organic reactions.

- Results : Research indicates that certain derivatives exhibit significant activity against inflammatory pathways, enhancing their therapeutic potential.

Organic Electronics

This compound is instrumental in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices.

Applications in Device Fabrication

- Organic Light-Emitting Diodes (OLEDs) : The compound's unique electronic properties contribute to improved efficiency and color purity in OLEDs.

- Organic Solar Cells : Its use in solar cells enhances light absorption and charge mobility, leading to better energy conversion rates.

Material Science

This compound plays a vital role in creating advanced materials with distinct electrical and optical properties.

Material Innovations

- Conductive Polymers : The compound is used to synthesize polymers that exhibit conductivity, which can be applied in sensors and electronic components.

- Sensors : Its derivatives are explored for use in chemical sensors due to their sensitivity and selectivity towards various analytes.

Agrochemical Research

In agrochemicals, this compound is investigated as a building block for herbicides and pesticides.

Potential Applications

- Herbicides : Research shows that derivatives of this compound can inhibit specific plant growth pathways, making them effective as herbicides.

- Pesticides : The compound's ability to interact with biological targets suggests potential use in developing new pesticides with lower environmental impact.

Biochemical Research

This compound is utilized in studies related to enzyme inhibition and receptor binding, aiding researchers in understanding biological mechanisms.

Research Insights

- Enzyme Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, providing insights into drug interactions.

- Receptor Binding : Investigations reveal that it can bind to specific receptors, influencing signaling pathways relevant to various diseases.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory drugs | Significant activity against inflammatory pathways |

| Organic Electronics | OLEDs and solar cells | Improved efficiency and energy conversion rates |

| Material Science | Conductive polymers and sensors | Enhanced electrical properties |

| Agrochemicals | Herbicides and pesticides | Effective inhibition of plant growth pathways |

| Biochemical Research | Enzyme inhibition and receptor binding | Insights into drug interactions and signaling |

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s electronic properties, influencing its interactions with biological molecules .

Comparaison Avec Des Composés Similaires

4-(4-Fluorophenyl)thiophene-2-carboxylic acid can be compared with similar compounds such as 5-(4-Fluorophenyl)thiophene-2-carboxylic acid . Both compounds share a similar core structure but differ in the position of the fluorophenyl group. This difference can lead to variations in their chemical reactivity and biological activity. Other similar compounds include 4-(4-Chlorophenyl)thiophene-2-carboxylic acid and 4-(4-Bromophenyl)thiophene-2-carboxylic acid, which have different halogen substituents, affecting their properties and applications.

Activité Biologique

4-(4-Fluorophenyl)thiophene-2-carboxylic acid is a compound of significant interest in biochemical research due to its various biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

This compound exhibits unique biochemical properties that facilitate its interactions with enzymes and proteins. Notably, it acts as a ligand, binding to specific sites on enzymes such as cytochrome P450, which is crucial for drug metabolism in the liver. This interaction can alter enzyme activity and influence metabolic pathways, potentially affecting the pharmacokinetics of various substrates.

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression. Research indicates that it affects the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation. The compound's effects vary with dosage; lower doses may have minimal impact, while higher doses can lead to significant physiological changes, including hepatotoxicity in rodent models characterized by elevated liver enzymes.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting their activity. The fluorophenyl group enhances binding affinity to certain proteins or enzymes, while the thiophene ring modulates electronic properties crucial for biological interactions.

Biological Activity Data

The biological activity of this compound has been evaluated across several studies:

Case Studies

- Antiproliferative Effects : A study assessed the antiproliferative effects of this compound on A431 cells, revealing an LD50 value that correlates with structural parameters of similar compounds. This suggests a strong relationship between molecular structure and biological activity .

- Toxicological Studies : Investigations into dosage effects in rodent models highlighted that high doses could induce hepatotoxicity, evidenced by elevated liver enzymes and histopathological changes. This underscores the importance of dosage in therapeutic applications.

- Metabolic Pathway Interactions : The compound's interaction with cytochrome P450 enzymes was explored, showing that it could inhibit these enzymes and alter drug metabolism dynamics in vivo.

Research Applications

The compound holds promise in various fields:

- Chemistry : Serves as a building block for synthesizing complex organic molecules.

- Biology : Investigated for potential antimicrobial and anti-inflammatory properties.

- Medicine : Ongoing research aims to explore its utility as a pharmaceutical intermediate for targeting diseases like cancer and infections .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVWJNPEKUCHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.